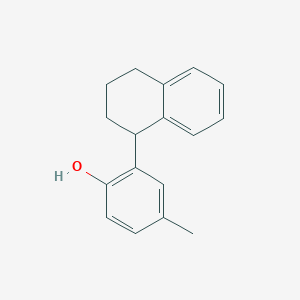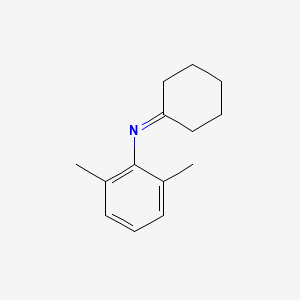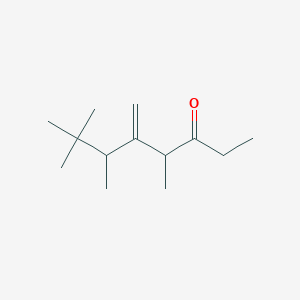
Methyl 2,3-dihydroxy-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dihydroxy-3-methylbutanoate is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid and is characterized by the presence of two hydroxyl groups and a methyl group attached to the butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dihydroxy-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of 2,3-dihydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl 2,3-dihydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-3-methylbutanoate or 2,3-dicarboxy-3-methylbutanoate.
Reduction: Formation of 2,3-dihydroxy-3-methylbutanol.
Substitution: Formation of methyl 2,3-dialkoxy-3-methylbutanoate or methyl 2,3-diacyl-3-methylbutanoate.
科学研究应用
Methyl 2,3-dihydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a metabolite in certain biological pathways, particularly in yeast metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of methyl 2,3-dihydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl groups and ester functionality allow it to participate in enzymatic reactions, influencing cellular processes and biochemical pathways.
相似化合物的比较
Methyl 2,3-dihydroxy-3-methylbutanoate can be compared with other similar compounds such as:
Methyl 3-hydroxy-2-methylbutanoate: Differing in the position of the hydroxyl group.
Methyl 2-hydroxy-3-methylbutanoate: Differing in the number and position of hydroxyl groups.
3-Methylbutanoic acid: Lacking the ester and hydroxyl groups.
属性
IUPAC Name |
methyl 2,3-dihydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,9)4(7)5(8)10-3/h4,7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRZRNYIIZFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504098 |
Source


|
| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-47-1 |
Source


|
| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)








